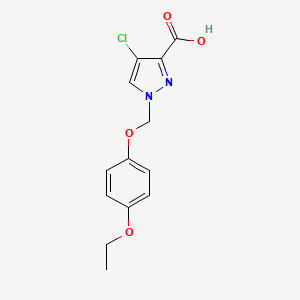![molecular formula C6H8O B12936980 Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
Bicyclo[2.1.1]hexan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.1.1]hexan-5-one is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its saturated bicyclic structures that are increasingly being incorporated into bio-active compounds . The rigid framework of this compound makes it an interesting subject for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of bicyclo[2.1.1]hexan-5-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to bicyclo[2.1.1]hexanes with various substitution patterns . Industrial production methods are still under development, but the use of photochemistry and photocatalysis shows promise for scalable synthesis.
Chemical Reactions Analysis
Bicyclo[2.1.1]hexan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, THF, and cyclohexaneacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of sodium hydride in THF can lead to the formation of polysubstituted bicyclo[2.1.1]hexanes .
Scientific Research Applications
Bicyclo[2.1.1]hexan-5-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its rigid structure makes it a valuable scaffold for drug design, particularly as a bio-isostere for aromatic compounds . The compound’s unique three-dimensional structure allows for the exploration of new chemical spaces, making it a valuable tool in pharmaceutical research .
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexan-5-one involves its interaction with molecular targets through its rigid, three-dimensional structure. This interaction can modulate the activity of biological molecules, making it a valuable scaffold in drug design . The specific pathways involved depend on the particular application and the molecular targets being studied.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexan-5-one can be compared to other similar compounds, such as bicyclo[1.1.1]pentane and bicyclo[3.1.1]heptane . These compounds share the characteristic of having a rigid, three-dimensional structure, but differ in their specific ring sizes and substitution patterns. This compound is unique in its ability to serve as a bio-isostere for ortho-substituted benzene rings, providing new opportunities for molecular design .
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-1-2-5(6)3-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAJRDSQFIYIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
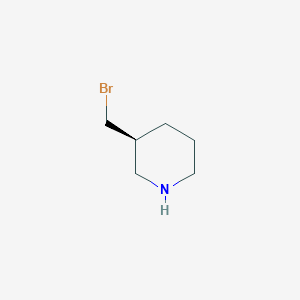
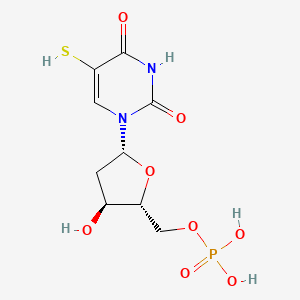
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
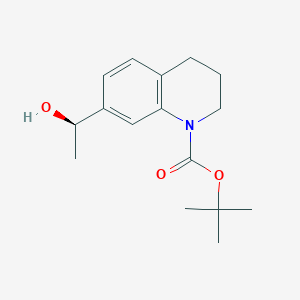
![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
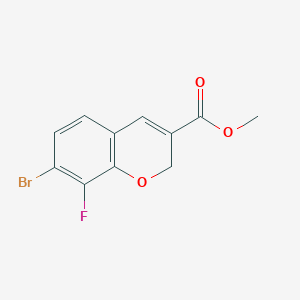


![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
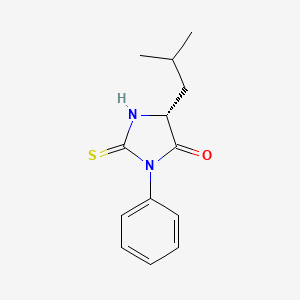


![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
